molecular formula C16H17FN2O B5520303 N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide

N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B5520303
M. Wt: 272.32 g/mol
InChI Key: HFYQEBCSVICKGI-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H17FN2O and its molecular weight is 272.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.13249133 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has focused on developing new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. One study utilized the Leuckart synthetic pathway to develop a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds were evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines, as well as for anti-inflammatory and analgesic activities. Compounds with halogens on the aromatic ring showed promising anticancer and anti-inflammatory effects, with one compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrating significant activities in all tested areas, suggesting its potential development as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Monitoring pH and Solvent Protonicity with Fluorescent Probes

Another study investigated the potential of 4-dimethylamino-4′-cyano-substituted biphenyls as hydrogen bond- or pH-sensitive fluorescent probes. These donor–acceptor biphenyls showed high sensitivity and selectivity as pH probes, offering valuable features for ratiometric, “self-calibrating”, and highly sensitive pH fluorosensing in various solvent mixtures. This research highlights the application of such compounds in developing powerful tools for monitoring environmental and biological parameters (Maus & Rurack, 2000).

Novel Potential Antipsychotic Agents

The synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed compounds with an antipsychotic-like profile in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, distinguishing them from clinically available antipsychotic agents. This indicates the potential of these compounds for the development of new antipsychotic medications with unique mechanisms of action (Wise et al., 1987).

Properties

IUPAC Name

N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-19(2)15-5-3-4-14(11-15)18-16(20)10-12-6-8-13(17)9-7-12/h3-9,11H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYQEBCSVICKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.